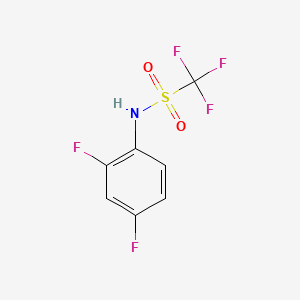

N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-1,1,1-trifluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO2S/c8-4-1-2-6(5(9)3-4)13-16(14,15)7(10,11)12/h1-3,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVQDUPTZRDDAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177946 | |

| Record name | Methanesulfonamide, N-(2,4-difluorophenyl)-1,1,1-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23384-22-7 | |

| Record name | Methanesulfonamide, N-(2,4-difluorophenyl)-1,1,1-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023384227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonamide, N-(2,4-difluorophenyl)-1,1,1-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 2,4-difluoroaniline with trifluoromethanesulfonyl chloride. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture interference. The reaction mixture is often cooled to 0°C to control the exothermic nature of the reaction, and a base such as triethylamine is added to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat management. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.

Oxidation and Reduction: While the compound itself is relatively stable, it can be involved in oxidation or reduction reactions under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s stability and resistance to metabolic degradation make it a valuable tool in studying biological systems.

Industry: The compound is used in the development of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism by which N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide and its analogs:

Structural and Functional Analysis

MRK-560

- Structural Differences : MRK-560 incorporates a cis-cyclohexyl core with 4-chlorophenyl and 2,5-difluorophenyl substituents, enhancing its ability to interact with γ-secretase’s PS1 subunit .

- Pharmacological Profile: Reduces amyloid-β (Aβ) plaques in Tg2576 mice without Notch-related side effects, a critical advantage over non-selective γ-secretase inhibitors . Exhibits 37-fold higher suppression of PS1 compared to PS2, minimizing toxicity associated with Notch signaling inhibition .

Compound 20

- Structural Differences : Features an imidazolidinedione core linked to a trifluoromethanesulfonamide group, enabling antimicrobial activity .

- Functional Insight : The 2,4-difluorophenyl and trifluoromethanesulfonamide groups likely enhance membrane permeability and target binding in microbial systems.

N-(3-nitro-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)-formamide

- Role in Synthesis : Demonstrates the utility of trifluoromethanesulfonamide derivatives as intermediates in cross-coupling reactions, highlighting structural versatility .

Key Research Findings

MRK-560 in Alzheimer’s Disease: Reduces Aβ40 and Aβ42 levels in rat brain and cerebrospinal fluid by 50–70% at 30 mg/kg doses .

Antimicrobial Activity of Compound 20 :

Biological Activity

N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide (CAS No. 23384-22-7) is a fluorinated sulfonamide compound that has garnered interest in various biological applications due to its unique chemical structure and potential pharmacological properties. This article delves into its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : CHFNOS

- Molecular Weight : 261.17 g/mol

- Boiling Point : Not specified

- InChI Key : Not specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that compounds with similar structures can act as inhibitors of various enzymes and receptors, particularly in the context of cancer therapeutics and neurodegenerative diseases.

Inhibition of γ-Secretase Complex

Recent studies have highlighted the potential of this compound as a selective inhibitor of the γ-secretase complex, which is crucial in the processing of amyloid precursor protein (APP) linked to Alzheimer's disease. A comparative analysis with known inhibitors such as MRK-560 shows that this compound exhibits comparable potency in inhibiting the PSEN1–γ-secretase complex while minimizing side effects associated with Notch signaling pathways .

Table 1: Comparative Inhibition Potency of this compound and Other Inhibitors

| Compound | Target | IC50 (nM) | Selectivity Ratio (PSEN1/PSEN2) |

|---|---|---|---|

| N-(2,4-Difluorophenyl)-... | PSEN1–γ-secretase | TBD | TBD |

| MRK-560 | PSEN1–γ-secretase | 10 | 350 |

| ELN475516 | PSEN1–γ-secretase | 10.3 | 37 |

| SCH-900229 | PSEN1–γ-secretase | TBD | 20 |

Note: TBD indicates that specific values were not disclosed in available literature.

Case Study 1: Alzheimer’s Disease Model

In a preclinical study involving transgenic mice models for Alzheimer's disease, this compound was administered to evaluate its effects on amyloid-beta (Aβ) levels. The results indicated a significant reduction in Aβ production without notable toxicity related to Notch signaling pathways. This suggests a favorable therapeutic window for further development as a treatment option for Alzheimer's disease .

Case Study 2: Cancer Therapeutics

Another study focused on the compound's potential as a BET bromodomain inhibitor. The research aimed at enhancing drug metabolism and pharmacokinetic properties showed that modifications to the core structure could lead to improved potency against cancer cell lines. Although direct studies on this compound were limited, its structural analogs demonstrated promising results in inhibiting tumor growth in vitro and in vivo .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2,4-Difluorophenyl)-1,1,1-trifluoromethanesulfonamide, and what challenges exist in achieving high yields?

- Methodological Answer : The compound is typically synthesized via sulfonylation of 2,4-difluoroaniline using trifluoromethanesulfonyl chloride under anhydrous conditions. Key challenges include moisture sensitivity of intermediates and competing side reactions (e.g., over-sulfonylation). A representative protocol involves:

- Reacting 2,4-difluoroaniline with trifluoromethanesulfonyl chloride in dichloromethane at 0–5°C.

- Using triethylamine as a base to scavenge HCl.

- Purification via column chromatography (hexane/ethyl acetate) yields the product in ~60–70% purity, with UPLC-MS (ESI) confirming molecular weight (m/z 302 [M-H]⁺) .

- Optimizing reaction time and stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) minimizes byproducts.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.6 ppm for difluorophenyl group) and absence of NH₂ peaks (δ < 5 ppm), confirming complete sulfonylation .

- 19F NMR : Distinct signals for -CF₃ (δ -78 ppm) and aromatic fluorine substituents (δ -110 to -120 ppm) validate substitution patterns.

- UPLC-MS : Retention time (e.g., 1.02 min in a C18 column) and mass-to-charge ratio (m/z 302) ensure purity >95% .

- Elemental Analysis : Matching calculated vs. experimental C/F/N/S ratios resolves ambiguities in crystallinity or hydrate formation.

Advanced Research Questions

Q. How does this compound act as a gamma-secretase inhibitor in Alzheimer’s disease models, and what methodological considerations are crucial for in vivo efficacy studies?

- Methodological Answer :

- The compound inhibits gamma-secretase by binding to its active site, reducing amyloid-beta (Aβ40/42) production. In vivo studies in transgenic rodent models (e.g., Tg2576 mice) require:

- Dose optimization (e.g., 10–30 mg/kg/day orally) to balance efficacy and toxicity .

- Monitoring Aβ levels in cerebrospinal fluid (CSF) via ELISA or LC-MS/MS, with baseline normalization to account for inter-subject variability .

- Histopathological validation of amyloid plaque reduction in brain tissues using Congo red staining or immunohistochemistry .

- Contradictions in efficacy across studies may arise from species-specific enzyme affinity or blood-brain barrier permeability, necessitating comparative pharmacokinetic profiling .

Q. What strategies resolve contradictions in reported biological activities of this compound across different experimental systems?

- Methodological Answer :

- Source Analysis : Verify compound purity (e.g., via UPLC-MS) to rule out batch-dependent impurities .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 transfected with human gamma-secretase) and control compounds (e.g., DAPT) to normalize activity measurements .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) to identify trends. For example, discrepancies in IC₅₀ (nanomolar vs. micromolar) may reflect differences in enzyme isoforms or assay conditions (e.g., pH, cofactors) .

Q. How is this compound utilized in asymmetric catalysis, particularly in phosphorus ligand systems?

- Methodological Answer :

- The trifluoromethanesulfonamide group enhances electron-withdrawing properties in dinaphtho-dioxaphosphepin ligands (e.g., METAMORPhos), improving enantioselectivity in transition-metal-catalyzed reactions .

- Case Study : In palladium-catalyzed Suzuki-Miyaura couplings, ligand 15-2228 (a derivative) achieves >99% ee under inert conditions (Ar atmosphere, 60°C). Key steps:

- Ligand synthesis via phosphorylation of naphthol derivatives followed by sulfonylation .

- Characterization by ³¹P NMR (δ 20–25 ppm) confirms ligand-metal coordination .

- Stability tests (e.g., TGA/DSC) ensure ligand integrity under reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.